molecular formula C19H20BrN3O3 B450059 4-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-ETHOXYPHENYL)-4-OXOBUTANAMIDE

4-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-ETHOXYPHENYL)-4-OXOBUTANAMIDE

Cat. No.: B450059
M. Wt: 418.3g/mol
InChI Key: ZTHSZUBNTLBFPJ-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-ETHOXYPHENYL)-4-OXOBUTANAMIDE is a complex organic compound with the molecular formula C19H20BrN3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-ETHOXYPHENYL)-4-OXOBUTANAMIDE typically involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-ethoxyphenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-ETHOXYPHENYL)-4-OXOBUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-ETHOXYPHENYL)-4-OXOBUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-ETHOXYPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(3-bromobenzylidene)hydrazino]-N-(2,3-dimethylphenyl)-4-oxobutanamide
  • 4-[2-(3-bromobenzylidene)hydrazino]-N-(4-methoxyphenyl)-4-oxobutanamide

Uniqueness

Compared to similar compounds, 4-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-ETHOXYPHENYL)-4-OXOBUTANAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C19H20BrN3O3

Molecular Weight

418.3g/mol

IUPAC Name

N'-[(E)-(3-bromophenyl)methylideneamino]-N-(4-ethoxyphenyl)butanediamide

InChI

InChI=1S/C19H20BrN3O3/c1-2-26-17-8-6-16(7-9-17)22-18(24)10-11-19(25)23-21-13-14-4-3-5-15(20)12-14/h3-9,12-13H,2,10-11H2,1H3,(H,22,24)(H,23,25)/b21-13+

InChI Key

ZTHSZUBNTLBFPJ-FYJGNVAPSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC(=CC=C2)Br

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)Br

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC(=CC=C2)Br

Origin of Product

United States

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